molecular formula C25H19NO B4900261 N-1-naphthyl-2,3-diphenylacrylamide

N-1-naphthyl-2,3-diphenylacrylamide

Cat. No. B4900261
M. Wt: 349.4 g/mol
InChI Key: VLVFAHYARKQWAW-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-2,3-diphenylacrylamide is a chemical compound that has been widely used in scientific research. It is a non-toxic, non-teratogenic, and non-mutagenic compound that has been used in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-1-naphthyl-2,3-diphenylacrylamide is not fully understood. However, it is believed to act as a competitive inhibitor of acyltransferases by binding to the active site of the enzyme. It has also been shown to interact with metal ions and proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acyltransferases, which may have implications for the development of new drugs. It has also been shown to bind to metal ions and proteins, which may contribute to its fluorescent properties and its ability to act as a probe for the study of protein-ligand interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1-naphthyl-2,3-diphenylacrylamide in lab experiments is its non-toxicity, non-teratogenicity, and non-mutagenicity. This makes it a safe compound to use in various scientific research applications. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in certain experimental conditions.

Future Directions

There are several future directions for the study of N-1-naphthyl-2,3-diphenylacrylamide. One potential direction is the development of new drugs based on its ability to inhibit acyltransferases. Another potential direction is the use of this compound as a fluorescent probe for the study of protein-ligand interactions. Additionally, the study of the biochemical and physiological effects of this compound may lead to new insights into the mechanisms of various enzymes and the development of new therapeutic targets.
Conclusion:
This compound is a non-toxic, non-teratogenic, and non-mutagenic compound that has been widely used in scientific research. Its ability to inhibit acyltransferases, bind to metal ions and proteins, and act as a fluorescent probe make it a valuable tool for the study of various biochemical and physiological processes. Further research into the mechanism of action, biochemical and physiological effects, and future directions for the study of this compound may lead to new insights into the development of new drugs and therapeutic targets.

Synthesis Methods

N-1-naphthyl-2,3-diphenylacrylamide can be synthesized by the reaction of 1-naphthylamine with cinnamoyl chloride in the presence of a base such as pyridine. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

N-1-naphthyl-2,3-diphenylacrylamide has been used in various scientific research applications such as studying the mechanism of action of various enzymes, investigating the biochemical and physiological effects of different compounds, and developing new drugs. It has been used as a substrate for the study of acyltransferases, which are enzymes that transfer acyl groups from one molecule to another. It has also been used as a fluorescent probe for the detection of metal ions and as a tool for the study of protein-ligand interactions.

properties

IUPAC Name

(E)-N-naphthalen-1-yl-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO/c27-25(26-24-17-9-15-20-14-7-8-16-22(20)24)23(21-12-5-2-6-13-21)18-19-10-3-1-4-11-19/h1-18H,(H,26,27)/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVFAHYARKQWAW-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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